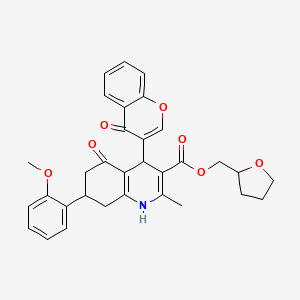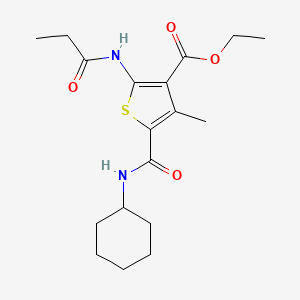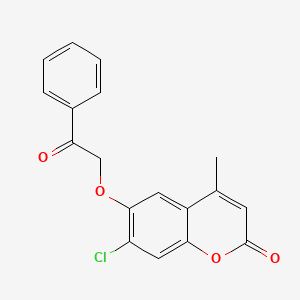![molecular formula C27H27N5O2S B11085876 2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-1-YL]thio}acetamide](/img/structure/B11085876.png)
2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-1-YL]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-1-YL]thio}acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the triazoloquinazoline moiety in its structure suggests potential biological and pharmacological activities.
Preparation Methods
The synthesis of 2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-1-YL]thio}acetamide involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate cyclohexanone derivatives under reflux conditions in the presence of a catalyst like piperidine . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially in the presence of strong nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-1-YL]thio}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential as an antimicrobial and anticancer agent is being explored.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can intercalate with DNA, thereby inhibiting DNA replication and transcription processes. This interaction is facilitated by the triazoloquinazoline moiety, which can form hydrogen bonds and π-π interactions with the DNA bases . Additionally, it may inhibit certain enzymes involved in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds include:
1,2,4-Triazolo[4,3-a]pyridines: These compounds share the triazole ring and exhibit similar biological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Known for their energetic properties and potential use in explosives.
1,2,4-Oxadiazole derivatives: These compounds also exhibit antimicrobial and anticancer activities. The uniqueness of 2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-1-YL]thio}acetamide lies in its spiro structure, which imparts distinct physicochemical properties and biological activities.
Properties
Molecular Formula |
C27H27N5O2S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[12-(4-methylphenyl)-11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-16-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H27N5O2S/c1-17-9-11-19(12-10-17)31-24(34)22-23(32-25(31)29-30-26(32)35-16-21(28)33)20-8-4-3-7-18(20)15-27(22)13-5-2-6-14-27/h3-4,7-12H,2,5-6,13-16H2,1H3,(H2,28,33) |
InChI Key |
RZNRQSKFUVQLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N6C2=NN=C6SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 2-[(10-chloro-2-oxo-4,8-diphenyl-1,2,3,4,4A,5,6,7,7A,8-decahydrochromeno[3,2-I]quinazolin-11-YL)oxy]acetate](/img/structure/B11085798.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B11085805.png)
![2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B11085806.png)
![1-(2,4-Dimethylphenyl)-3-[3-({[(2,4-dimethylphenyl)carbamothioyl]amino}methyl)-3,5,5-trimethylcyclohexyl]thiourea](/img/structure/B11085826.png)
![N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide](/img/structure/B11085834.png)
![(2E,5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11085837.png)
![Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11085840.png)
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11085845.png)
![(2Z)-4-(4-bromophenyl)-2-[(diphenylmethylidene)hydrazinylidene]-4-oxo-N-phenylbutanamide](/img/structure/B11085851.png)
![Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11085852.png)



![1-[4-(Difluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea](/img/structure/B11085875.png)
